Cas no 946209-98-9 (ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorobenzamido substituent and a phenyl group, contributing to its potential as a bioactive intermediate. The compound exhibits stability under standard conditions and demonstrates compatibility with further synthetic modifications, making it valuable for the development of novel therapeutic agents. Its ester functionality enhances solubility in organic solvents, facilitating purification and downstream reactions. Researchers may explore its utility in designing enzyme inhibitors or other pharmacologically active molecules due to its rigid heterocyclic core and functional group diversity.
ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
946209-98-9 structure
Product Name:ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:946209-98-9
MF:C20H16ClN3O4
MW:397.811743736267
CID:6319023
PubChem ID:16839272
Update Time:2025-06-08

ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • AKOS024640117
    • F2332-0031
    • 946209-98-9
    • ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
    • Inchi: 1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26)
    • InChI Key: ACDZDGOTGNGYKI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(NC1=CC(N(C2C=CC=CC=2)N=C1C(=O)OCC)=O)=O

Computed Properties

  • Exact Mass: 397.0829337g/mol
  • Monoisotopic Mass: 397.0829337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 88.1Ų

ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

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Additional information on ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Comprehensive Analysis of Ethyl 4-(2-Chlorobenzamido)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate (CAS No. 946209-98-9)

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 946209-98-9) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and agrochemical research. This compound belongs to the dihydropyridazine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both 2-chlorobenzamido and phenyl groups in its structure contributes to its potential applications in drug discovery and material science.

In recent years, researchers have focused on the synthesis and optimization of pyridazine derivatives due to their role as key intermediates in medicinal chemistry. The compound's ethyl carboxylate moiety enhances its solubility and reactivity, making it a versatile building block for further chemical modifications. With the growing demand for targeted drug delivery systems and small-molecule therapeutics, CAS 946209-98-9 has emerged as a candidate for investigating structure-activity relationships (SAR) in various therapeutic areas.

One of the most searched questions in scientific databases revolves around the synthetic pathways for dihydropyridazine derivatives. The synthesis of ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions, including condensation, cyclization, and esterification. Researchers are particularly interested in green chemistry approaches to improve yield and reduce environmental impact, aligning with the global push for sustainable chemical processes.

The compound's crystal structure and hydrogen bonding patterns have also been subjects of study, as these properties influence its stability and interactions with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are often employed to characterize its molecular configuration. These studies are critical for understanding how substituent effects (e.g., the 2-chloro group) impact the compound's physicochemical properties.

From an industrial perspective, CAS 946209-98-9 is explored for its potential in crop protection formulations and biodegradable materials. Its structural features, such as the 6-oxo-1,6-dihydropyridazine core, may contribute to novel modes of action in pest control. Additionally, the compound's compatibility with polymer matrices is being investigated for applications in smart coatings and controlled-release systems.

As the scientific community continues to explore heterocyclic chemistry, compounds like ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate remain at the forefront of innovation. Future research may focus on its bioavailability and metabolic stability, addressing common challenges in drug development. With its balanced lipophilicity and functional group diversity, this compound exemplifies the intersection of molecular design and applied chemistry.

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